Sodium 1H-pyrrole-2-sulfinate
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Overview
Description
Sodium 1H-pyrrole-2-sulfinate is an organosulfur compound that has garnered significant attention due to its versatile reactivity and potential applications in various fields. This compound is a sodium salt of 1H-pyrrole-2-sulfinic acid and is known for its stability and ease of handling compared to its parent sulfinic acid. It is widely used as a building block in organic synthesis, particularly in the formation of sulfur-containing compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 1H-pyrrole-2-sulfinate typically involves the reaction of 1H-pyrrole-2-sulfinic acid with a sodium base. One common method is the reduction of sulfonyl chlorides using sodium sulfite . This reaction is carried out under controlled conditions to ensure the formation of the desired sulfinate salt.
Industrial Production Methods: Industrial production of this compound often involves large-scale reduction processes using sodium sulfite or other reducing agents. The reaction conditions are optimized to maximize yield and purity, and the product is typically isolated through crystallization or other purification techniques .
Chemical Reactions Analysis
Types of Reactions: Sodium 1H-pyrrole-2-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: It can be reduced to form thiols or other sulfur-containing compounds.
Substitution: It can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Sulfonates: Formed through oxidation.
Thiols: Formed through reduction.
Substituted Pyrroles: Formed through nucleophilic substitution.
Scientific Research Applications
Sodium 1H-pyrrole-2-sulfinate has a wide range of applications in scientific research:
Biology: Investigated for its potential role in biological systems, particularly in the study of sulfur metabolism and enzyme function.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of sodium 1H-pyrrole-2-sulfinate involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. It can participate in various chemical transformations, including:
Nucleophilic Attack: The sulfinate group can act as a nucleophile, attacking electrophilic centers in other molecules.
Electrophilic Attack: The pyrrole ring can act as an electrophile, undergoing substitution reactions with nucleophiles.
Comparison with Similar Compounds
Sodium 1H-pyrrole-2-sulfinate can be compared with other similar compounds, such as:
Sodium benzenesulfinate: Similar in reactivity but differs in the aromatic ring structure.
Sodium methanesulfinate: Similar in reactivity but differs in the alkyl group attached to the sulfinate.
Sodium toluenesulfinate: Similar in reactivity but differs in the presence of a methyl group on the aromatic ring.
Uniqueness: this compound is unique due to its pyrrole ring structure, which imparts distinct reactivity and stability compared to other sulfinates. This makes it particularly valuable in the synthesis of heterocyclic compounds and in applications requiring specific sulfur-containing functionalities .
Properties
Molecular Formula |
C4H4NNaO2S |
---|---|
Molecular Weight |
153.14 g/mol |
IUPAC Name |
sodium;1H-pyrrole-2-sulfinate |
InChI |
InChI=1S/C4H5NO2S.Na/c6-8(7)4-2-1-3-5-4;/h1-3,5H,(H,6,7);/q;+1/p-1 |
InChI Key |
NKGMCFIGAQJWRT-UHFFFAOYSA-M |
Canonical SMILES |
C1=CNC(=C1)S(=O)[O-].[Na+] |
Origin of Product |
United States |
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